molecular formula C14H12F3NO B2771900 Phenyl[2-(trifluoromethoxy)phenyl]methanamine CAS No. 1273815-40-9

Phenyl[2-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B2771900
CAS No.: 1273815-40-9
M. Wt: 267.251
InChI Key: JPQLKGFRFAHSKP-UHFFFAOYSA-N
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Description

Phenyl[2-(trifluoromethoxy)phenyl]methanamine is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Scientific Research Applications

Phenyl[2-(trifluoromethoxy)phenyl]methanamine has several applications in scientific research:

Safety and Hazards

Phenyl[2-(trifluoromethoxy)phenyl]methanamine is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[2-(trifluoromethoxy)phenyl]methanamine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with phenylmagnesium bromide, followed by reductive amination with ammonia or an amine source . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Phenyl[2-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of Phenyl[2-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Phenyl[2-(trifluoromethyl)phenyl]methanamine
  • Phenyl[2-(methoxy)phenyl]methanamine
  • Phenyl[2-(fluoromethoxy)phenyl]methanamine

Comparison: Phenyl[2-(trifluoromethoxy)phenyl]methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. The trifluoromethoxy group also enhances its lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

phenyl-[2-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)19-12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9,13H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQLKGFRFAHSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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